1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is an organic compound with a complex structure that includes a chlorinated methoxyphenyl group and a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Methoxyphenyl Intermediate: This step involves the chlorination of 2-methoxyphenyl compounds using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclization to Form the Indazole Core: The chlorinated intermediate undergoes cyclization with hydrazine derivatives under acidic or basic conditions to form the indazole core.
Introduction of the Ethyl Group: The final step involves the alkylation of the indazole core with ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic properties.
Biological Studies: The compound is used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea: This compound shares a similar chlorinated methoxyphenyl group but differs in its pyrazinyl urea structure.
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: This Schiff base compound has a similar chlorinated methoxyphenyl group but includes a nitrophenol moiety.
Uniqueness
1-(5-chloro-2-methoxyphenyl)-3-ethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its tetrahydroindazole core, which imparts specific electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-ethyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-3-11-16-12(5-4-6-14(16)20)19(18-11)13-9-10(17)7-8-15(13)21-2/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKHZURODHRPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C(=O)CCC2)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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